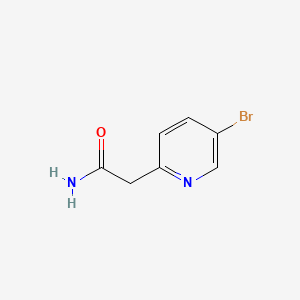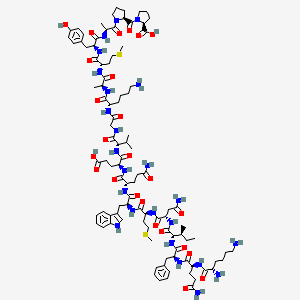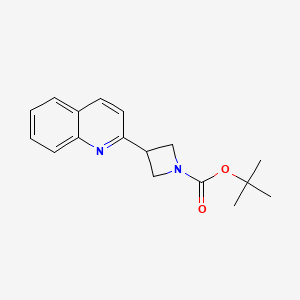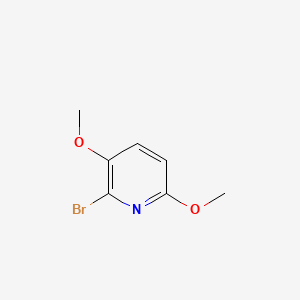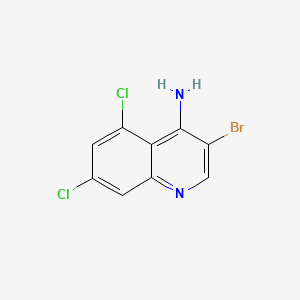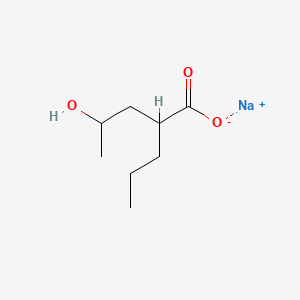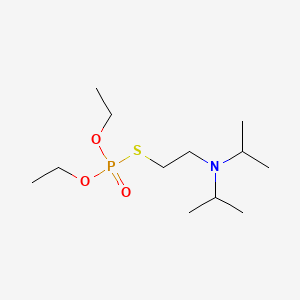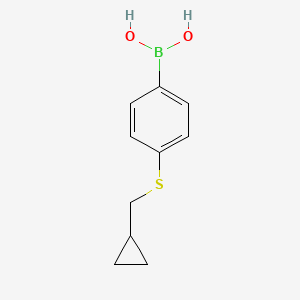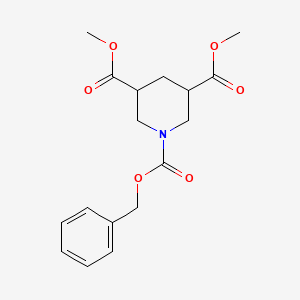
4-Chloro-6-methoxynicotinonitrile
Übersicht
Beschreibung
4-Chloro-6-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-methoxynicotinonitrile is 1S/C7H5ClN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Chloro-6-methoxynicotinonitrile is a solid compound . Its molecular weight is 168.58 , and its molecular formula is C7H5ClN2O .Wissenschaftliche Forschungsanwendungen
Synthesis of Herbicidal Ionic Liquids
4-Chloro-6-methoxynicotinonitrile: has been utilized in the synthesis of herbicidal ionic liquids. These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate anion and are synthesized with various substitutions on the phenoxyethylammonium group. The herbicidal activity of these compounds has been tested under greenhouse conditions, showing potential as effective plant protection agents .
Molluscicidal Activity Against Land Snails
Research has been conducted on the design and synthesis of nicotinonitrile derivatives from 4-Chloro-6-methoxynicotinonitrile to assess their molluscicidal activity against land snails. These studies include the characterization of the compounds and evaluation of their toxicity effects, providing insights into new potential pesticides .
Fluorescent Material Synthesis
The compound has been used to synthesize materials with blue fluorescence properties. These materials exhibit thermal stability up to 300ºC and have potential applications in the development of fluorescent dyes and sensors .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-6-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-7-2-6(8)5(3-9)4-10-7/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUHIOALPSVHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxynicotinonitrile | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


